![molecular formula C24H30N6O3 B126819 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline CAS No. 147637-08-9](/img/structure/B126819.png)
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline, also known as CEP-701, is a potent tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. CEP-701 is a small molecule that inhibits the activity of several receptor tyrosine kinases, including FLT3, KIT, and JAK2.
Mécanisme D'action
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline inhibits the activity of several receptor tyrosine kinases, including FLT3, KIT, and JAK2. Inhibition of these kinases leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. Inhibition of these pathways leads to the induction of apoptosis and inhibition of cell growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of leukemia cells and induce apoptosis. In clinical trials, this compound has been shown to have promising results in the treatment of acute myeloid leukemia and solid tumors. However, this compound has also been shown to have some limitations in terms of toxicity and off-target effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has several advantages for lab experiments, including its potency and specificity for receptor tyrosine kinases. However, this compound also has some limitations, including its toxicity and off-target effects. These limitations should be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline. One direction is to further investigate the mechanism of action of this compound and its downstream signaling pathways. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of leukemia and solid tumors. Additionally, further studies are needed to investigate the toxicity and off-target effects of this compound in order to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline involves several steps, including the reaction of 2-amino-4,5-dimethoxybenzoic acid with 4-aminobutanoyl chloride to form 4-(4-aminobutanoyl)-2-amino-5-methoxybenzoic acid. This intermediate is then reacted with 4-(4-bromobutanoyl)-1-piperazinecarboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
4-Amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline has been extensively studied for its potential therapeutic applications in several diseases, including acute myeloid leukemia, acute lymphoblastic leukemia, and solid tumors. In preclinical studies, this compound has been shown to inhibit the growth of leukemia cells and induce apoptosis. In clinical trials, this compound has been shown to have promising results in the treatment of acute myeloid leukemia and solid tumors.
Propriétés
Numéro CAS |
147637-08-9 |
---|---|
Formule moléculaire |
C24H30N6O3 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-4-(4-aminophenyl)butan-1-one |
InChI |
InChI=1S/C24H30N6O3/c1-32-20-14-18-19(15-21(20)33-2)27-24(28-23(18)26)30-12-10-29(11-13-30)22(31)5-3-4-16-6-8-17(25)9-7-16/h6-9,14-15H,3-5,10-13,25H2,1-2H3,(H2,26,27,28) |
Clé InChI |
RWIRGMFTSRJUKZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=C(C=C4)N)N)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCC4=CC=C(C=C4)N)N)OC |
Autres numéros CAS |
147637-08-9 |
Synonymes |
4-ADAPQ 4-amino-6,7-dimethoxy-2-(4-(4-(4-aminophenyl)butanoyl)-1-piperazinyl)quinazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.